BenchChemオンラインストアへようこそ!

Ditophal

Tuberculosis CNS infection Survival study

Ditophal (CAS 584-69-0, also known as Etisul, ICI 15688, diethyl dithiolisophthalate) is a thiol ester compound classified as an antileprotic and antituberculosis agent. It has been historically used in the treatment of leprosy and tuberculosis, demonstrating activity against Mycobacterium leprae and Mycobacterium tuberculosis in preclinical models.

Molecular Formula C12H14O2S2
Molecular Weight 254.4 g/mol
CAS No. 584-69-0
Cat. No. B1670785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDitophal
CAS584-69-0
SynonymsDitophal;  Etisul; 
Molecular FormulaC12H14O2S2
Molecular Weight254.4 g/mol
Structural Identifiers
SMILESCCSC(=O)C1=CC(=CC=C1)C(=O)SCC
InChIInChI=1S/C12H14O2S2/c1-3-15-11(13)9-6-5-7-10(8-9)12(14)16-4-2/h5-8H,3-4H2,1-2H3
InChIKeyDWGXUDUOJPYAOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ditophal (CAS 584-69-0) Procurement Guide | Antileprotic Thiol Ester for Research Applications


Ditophal (CAS 584-69-0, also known as Etisul, ICI 15688, diethyl dithiolisophthalate) is a thiol ester compound classified as an antileprotic and antituberculosis agent [1]. It has been historically used in the treatment of leprosy and tuberculosis, demonstrating activity against Mycobacterium leprae and Mycobacterium tuberculosis in preclinical models . The compound is an oral prodrug derived from ethyl mercaptan, designed to overcome the foul odor of the parent thiol while maintaining therapeutic efficacy [2]. Ditophal reached Phase 2 clinical investigation and is no longer marketed for human use but remains available for research purposes [3]. Key physicochemical properties include a molecular weight of 254.36 Da, logP of 3.47, and boiling point of 210-215°C at 15 mmHg .

Why In-Class Antileprotic Compounds Cannot Substitute for Ditophal in Research Protocols


Generic substitution of antileprotic agents is not scientifically valid due to fundamental differences in chemical class, mechanism of action, and resistance profile. Ditophal belongs to the thiol ester prodrug class, which is structurally and mechanistically distinct from sulfones (e.g., dapsone), riminophenazines (e.g., clofazimine), and other antileprotic drug classes [1]. Unlike sulfones which inhibit dihydropteroate synthase, Ditophal's antimycobacterial activity is attributed to the release of ethyl mercaptan, a thiol-containing active moiety [2]. Critically, Ditophal demonstrates activity against isoniazid-resistant M. tuberculosis strains, a feature not shared by the first-line antituberculosis agent isoniazid, indicating a distinct resistance circumvention profile . Furthermore, Ditophal exhibits unique pharmacokinetic distribution via percutaneous absorption with concentration in the skin and elimination through sweat, a route not characteristic of sulfones or rifamycins [3]. Researchers investigating historical combination therapy regimens or the pharmacology of thiol-based prodrugs require authentic Ditophal; substitution with sulfones or other antileprotics would invalidate experimental comparability [4].

Quantitative Differentiation Evidence: Ditophal vs. Comparator Compounds


Comparative Survival Benefit in Intracerebral Tuberculosis Model vs. Ethyl Dithiolterephthalate (Isomer Comparator)

In a direct head-to-head comparison of two ethyl thiol esters, Ditophal (ethyl dithiolisophthalate, meta-isomer) demonstrated superior CNS penetration compared to its structural isomer ethyl dithiolterephthalate (Compound 13,130, para-isomer). In guinea pigs with intracerebral M. tuberculosis infection, Ditophal administered orally at 100-200 mg/kg twice daily for 4 weeks prolonged mean survival to 35.0 days, whereas Compound 13,130 was inactive at 50 mg/kg in the same intracerebral infection model [1].

Tuberculosis CNS infection Survival study

Activity Against Isoniazid-Resistant M. tuberculosis Strains

Ditophal demonstrates activity against isoniazid-resistant strains of M. tuberculosis in guinea pig models. While the primary antituberculosis agent isoniazid is ineffective against isoniazid-resistant strains by definition, Ditophal combats M. tuberculosis infections including isoniazid-resistant strains in both subcutaneous and intracerebral sites . This indicates a mechanism of action distinct from mycolic acid synthesis inhibition targeted by isoniazid.

Drug-resistant tuberculosis Antimycobacterial Isoniazid resistance

Clinical Combination Therapy: Additive Efficacy with Dapsone

In a controlled clinical trial comparing dapsone (DDS) monotherapy to dapsone plus Ditophal combination therapy for lepromatous leprosy, the combination yielded more rapid therapeutic results than dapsone alone [1]. This additive effect suggests that Ditophal may be useful as an adjunctive research agent in experimental combination therapy studies. The trial was conducted as a comparative study between dapsone plus Ditophal and dapsone alone [1].

Leprosy chemotherapy Combination therapy Clinical trial

Unique Percutaneous Absorption and Sweat-Mediated Elimination Profile

Ditophal exhibits a unique pharmacokinetic profile characterized by rapid percutaneous absorption with concentration in the skin and elimination primarily via sweat in tropical climates [1]. Following topical application of 35S-labeled Ditophal, radioactivity is rapidly distributed throughout the body via circulating blood and concentrates in the skin, both at the application site and elsewhere. In patients in tropical climates, Ditophal is largely eliminated via sweat along with volatile metabolic products, whereas urinary excretion plays a minor role [1]. This contrasts sharply with sulfones (e.g., dapsone), which undergo hepatic acetylation and primarily renal excretion [2].

Pharmacokinetics Transdermal delivery Metabolism

Dose-Dependent Activity in Subcutaneous Tuberculosis Model

Ditophal demonstrates dose-dependent antituberculosis activity in subcutaneous infection models. In guinea pigs subcutaneously infected with M. tuberculosis, Ditophal at 100-200 mg/kg orally twice daily for 90 days reduces organ severity scores and prolongs survival, while subcutaneous administration at 10-50 mg/kg daily or weekly for 120 days also achieves therapeutic effect [1]. The compound is active at 200 mg/kg orally or 50 mg/kg subcutaneously, with higher subcutaneous doses causing injection site irritation [1].

Tuberculosis Dose-response In vivo efficacy

Validated Research Application Scenarios for Ditophal Procurement


CNS Tuberculosis Research Models

Researchers investigating central nervous system tuberculosis should consider Ditophal based on its demonstrated activity in intracerebral infection models. Unlike its para-isomer ethyl dithiolterephthalate which shows no activity in CNS infection models, Ditophal at 100 mg/kg oral dosing twice daily for 4 weeks prolongs mean survival to 35.0 days in guinea pigs with intracerebral M. tuberculosis infection [1]. This makes Ditophal a valuable positive control or reference compound for studies requiring a CNS-penetrant antimycobacterial agent.

Drug-Resistant Tuberculosis Studies

Ditophal is appropriate for studies focusing on isoniazid-resistant M. tuberculosis. The compound demonstrates activity against isoniazid-resistant strains in both subcutaneous and intracerebral infection sites in guinea pigs [1]. This distinct resistance profile supports its use as a tool compound for comparative studies of antimycobacterial mechanisms that circumvent isoniazid resistance pathways.

Prodrug and Thiol-Based Pharmacology Studies

Ditophal serves as a classic example of a thiol ester prodrug designed to mask the foul odor of ethyl mercaptan while maintaining therapeutic efficacy [1]. Its conversion from ethyl mercaptan to a phthalate ester yields a compound with higher boiling point, odorless properties, and approximately 30-40% oral absorption [1]. Researchers studying prodrug design, thiol delivery systems, or odor-masking strategies in pharmaceutical development will find Ditophal a relevant reference compound.

Historical Antileprotic Combination Therapy Research

For researchers studying the evolution of multidrug therapy for leprosy, Ditophal represents a historical component of combination regimens. Clinical trials demonstrated that dapsone plus Ditophal combination therapy yields more rapid therapeutic results than dapsone alone in lepromatous leprosy patients [1]. Ditophal is also suitable for investigations into transdermal drug delivery, given its unique percutaneous absorption profile with concentration in skin and elimination via sweat [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ditophal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.